molecular formula C12H13N7O2S B11000857 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11000857
M. Wt: 319.35 g/mol
InChI Key: BWYUWJLOPYDTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound that belongs to the class of triazolopyridazines and thiadiazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of solvents, catalysts, and reaction conditions are crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, a precursor for aromatic amino acids . The inhibition of this enzyme disrupts the metabolic pathway, leading to potential therapeutic effects against certain bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific substitution pattern and the combination of triazolopyridazine and thiadiazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H13N7O2S

Molecular Weight

319.35 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H13N7O2S/c1-7-14-17-12(22-7)13-10(20)5-3-8-15-16-9-4-6-11(21-2)18-19(8)9/h4,6H,3,5H2,1-2H3,(H,13,17,20)

InChI Key

BWYUWJLOPYDTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.